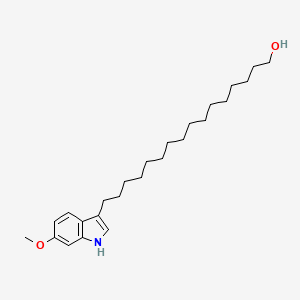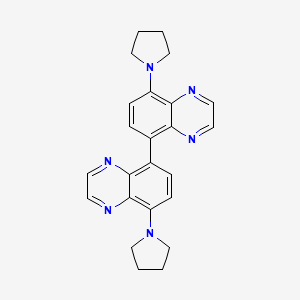
8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is a complex organic compound that belongs to the class of biquinoxalines These compounds are characterized by the presence of two quinoxaline rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline typically involves the following steps:
Formation of Quinoxaline Rings: The quinoxaline rings can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal.
Coupling of Quinoxaline Rings: The two quinoxaline rings are then coupled using a suitable coupling agent under controlled conditions.
Introduction of Pyrrolidine Groups: The pyrrolidine groups are introduced through nucleophilic substitution reactions, where pyrrolidine reacts with the quinoxaline rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoxaline rings or the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction could yield partially or fully reduced quinoxaline derivatives.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine groups could enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoline: Similar structure but with quinoline rings instead of quinoxaline.
8,8’-Di(morpholin-1-yl)-5,5’-biquinoxaline: Similar structure but with morpholine groups instead of pyrrolidine.
5,5’-Biquinoxaline: Lacks the pyrrolidine groups, providing a simpler structure for comparison.
Uniqueness
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is unique due to the presence of both quinoxaline rings and pyrrolidine groups, which can influence its chemical reactivity and potential applications. The combination of these structural features may provide enhanced properties compared to similar compounds.
特性
CAS番号 |
667414-56-4 |
|---|---|
分子式 |
C24H24N6 |
分子量 |
396.5 g/mol |
IUPAC名 |
5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline |
InChI |
InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2 |
InChIキー |
CAQBFANCMYQVHY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531714.png)
![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
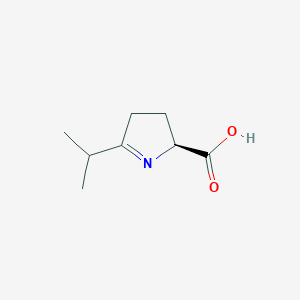
![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)
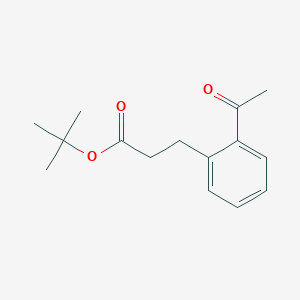
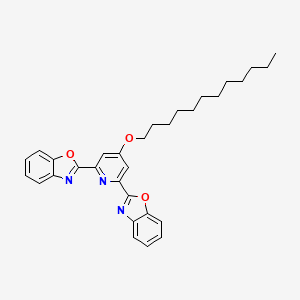
![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)
